molecular formula C12H14N2O B8625959 5-Cyclohexyloxy-pyridine-2-carbonitrile

5-Cyclohexyloxy-pyridine-2-carbonitrile

Cat. No.: B8625959
M. Wt: 202.25 g/mol
InChI Key: HONVNLWGDXKUMV-UHFFFAOYSA-N
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Description

5-Cyclohexyloxy-pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclohexyloxy group at the 5-position and a nitrile group at the 2-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol. The nitrile group enhances its reactivity in nucleophilic addition or cyclization reactions, while the cyclohexyloxy substituent contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-cyclohexyloxypyridine-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2

InChI Key

HONVNLWGDXKUMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CN=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Cyclohexyloxy-pyridine-2-carbonitrile with 1-Piperidinocyclohexanecarbonitrile (), a structurally related nitrile-containing compound. Key differences in functional groups, molecular properties, and applications are highlighted:

Property This compound 1-Piperidinocyclohexanecarbonitrile
CAS Registry No. Not publicly disclosed 3867-15-0
Molecular Formula C₁₂H₁₄N₂O C₁₂H₂₀N₂
Molecular Weight 202.26 g/mol 192.3 g/mol
Core Structure Pyridine ring Cyclohexane ring
Functional Groups Nitrile, cyclohexyloxy Nitrile, piperidine
Purity Not specified ≥95%
Physical State Likely solid (inferred) Crystalline solid
Storage Conditions Not specified -20°C, stable for ≥5 years
Reported Applications Pharmaceutical intermediates Research chemical (exact use unspecified)

Key Differences and Implications:

This difference may influence binding affinity in biological targets.

Functional Group Reactivity :

  • Both compounds feature a nitrile group, but the pyridine ring in This compound allows for additional reactivity at the nitrogen atom, such as coordination with metal catalysts in synthetic pathways.

Physicochemical Properties: The higher molecular weight and oxygen atom in this compound suggest lower volatility compared to 1-Piperidinocyclohexanecarbonitrile. However, experimental data on melting points, boiling points, or logP values are unavailable.

Research Findings and Gaps

  • Synthetic Utility : Both compounds serve as intermediates in organic synthesis. The pyridine derivative’s nitrile group is amenable to transformations such as hydrolysis to amides or reduction to amines, while the piperidine-substituted compound may be used in alkylation reactions .

Critical Limitations:

  • Direct comparative data on solubility, toxicity, or biological efficacy are absent.
  • The evidence provided focuses on a single comparator (1-Piperidinocyclohexanecarbonitrile), highlighting the need for broader comparisons with pyridine-based analogs like 5-Phenoxypyridine-2-carbonitrile or 5-Benzyloxy-pyridine-2-carbonitrile.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-Cyclohexyloxy-pyridine-2-carbonitrile, and how can reaction conditions be systematically optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyridine derivatives with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying solvents (DMF vs. acetonitrile), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positioning (e.g., cyclohexyloxy group at C5, nitrile at C2). Key shifts: cyclohexyl protons at δ 1.2–2.1 ppm (multiplet), pyridine ring protons at δ 6.8–8.5 ppm .
  • X-ray crystallography : Monoclinic systems (space group P21/n) with unit cell parameters (e.g., a=9.52A˚,b=13.88A˚,β=97.8a = 9.52 \, \text{Å}, b = 13.88 \, \text{Å}, \beta = 97.8^\circ) resolve molecular geometry and hydrogen-bonding networks .
  • IR : Nitrile stretch (~2200 cm1^{-1}) and ether C–O (~1250 cm1^{-1}) validate functional groups.

Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?

  • Answer :

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Avoid moisture and light .
  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials .
  • Disposal : Follow hazardous waste guidelines (e.g., incineration with NOx_x scrubbers) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Answer : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate against Fo-Fc maps to detect electron density mismatches. For twinned crystals, apply TWIN/BASF commands in SHELX . Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. What mechanistic insights explain the regioselectivity of substituents in pyridine-carbonitrile derivatives?

  • Answer : Regioselectivity arises from electronic (e.g., nitrile’s electron-withdrawing effect directing nucleophiles to meta/para positions) and steric factors (cyclohexyloxy’s bulk favoring C5 substitution). Kinetic studies (e.g., monitoring intermediates via LC-MS) and Hammett plots (σ values) quantify substituent effects .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

  • Answer : Accelerated stability studies (ICH guidelines) under varying conditions (e.g., 40°C/75% RH) reveal degradation pathways. Polar aprotic solvents (DMF, DMSO) stabilize via dipole interactions, while protic solvents (water) promote hydrolysis. Monitor via HPLC for nitrile → amide conversion .

Q. Can computational models predict the bioactivity of this compound analogs?

  • Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with target binding (e.g., kinase inhibition). MD simulations (AMBER) assess ligand-receptor dynamics over 100-ns trajectories .

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